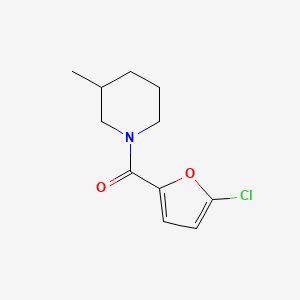
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone, also known as 5-Cl-UR-144, is a synthetic cannabinoid that was first identified in 2009. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. Synthetic cannabinoids have become increasingly popular in recent years due to their ability to mimic the effects of cannabis, but with potentially greater potency and a wider range of effects. In
Mecanismo De Acción
The mechanism of action of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves its binding to the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of this receptor by (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. However, the specific effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone may differ from those of other synthetic cannabinoids due to its unique chemical structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its high affinity for the CB1 receptor, which makes it a potent agonist and allows for the study of the effects of synthetic cannabinoids on this receptor. However, one limitation is that the effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone may differ from those of other synthetic cannabinoids due to its unique chemical structure, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone. One area of interest is the development of new synthetic cannabinoids that have different chemical structures and potentially different effects. Another area of interest is the study of the effects of synthetic cannabinoids on other receptors, such as the CB2 receptor, which could have implications for the treatment of various medical conditions. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and body, as well as the potential risks associated with their use.
Métodos De Síntesis
The synthesis of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 5-chlorofuran-2-carboxylic acid with 3-methylpiperidin-1-ylmethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been found to have a high affinity for this receptor and to be a potent agonist, similar to other synthetic cannabinoids such as JWH-018 and AM-2201. Studies have also investigated the effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone on other receptors, such as the CB2 receptor, but it has been found to have a much lower affinity for this receptor.
Propiedades
IUPAC Name |
(5-chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZSXCFQIERHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

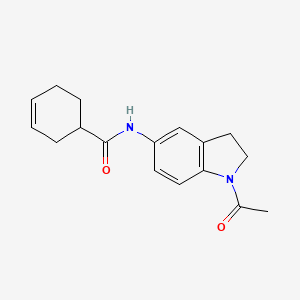
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
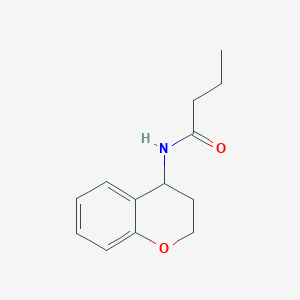
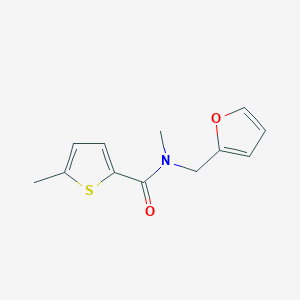
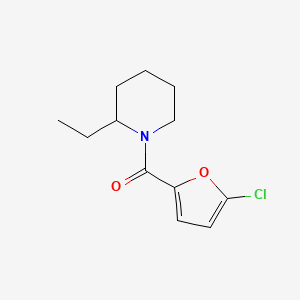
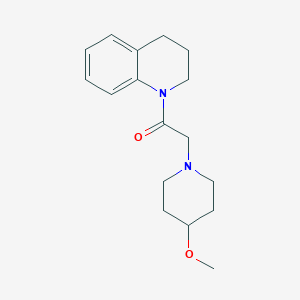
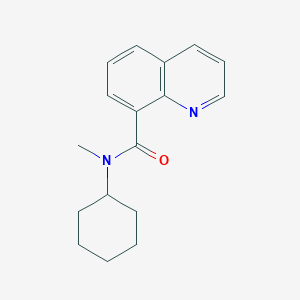
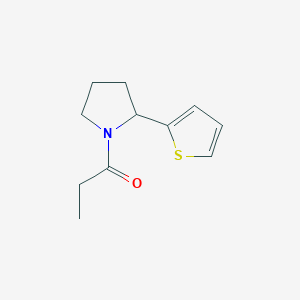

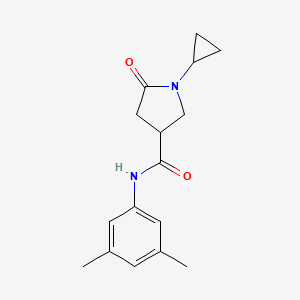
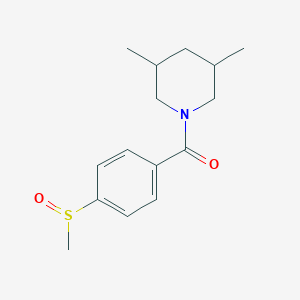
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)